1-Aminoimidazolidin-2-one

Lipophilicity Drug-likeness Permeability

1-Aminoimidazolidin-2-one (CAS 41401-76-7) is a small heterocyclic building block comprising a five‑membered imidazolidin‑2‑one ring bearing an exocyclic N‑amino substituent. With a molecular formula of C₃H₇N₃O and a molecular weight of 101.11 g mol⁻¹, the compound exhibits a predicted density of 1.265 g cm⁻³, a melting point of 111.5–112 °C, and a predicted pKa of 15.91.

Molecular Formula C3H7N3O
Molecular Weight 101.11 g/mol
CAS No. 41401-76-7
Cat. No. B1265993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoimidazolidin-2-one
CAS41401-76-7
Molecular FormulaC3H7N3O
Molecular Weight101.11 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)N
InChIInChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7)
InChIKeyDHIVBEZCBBHIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoimidazolidin-2-one (CAS 41401-76-7) – Essential Scaffold Properties for Research Procurement


1-Aminoimidazolidin-2-one (CAS 41401-76-7) is a small heterocyclic building block comprising a five‑membered imidazolidin‑2‑one ring bearing an exocyclic N‑amino substituent . With a molecular formula of C₃H₇N₃O and a molecular weight of 101.11 g mol⁻¹, the compound exhibits a predicted density of 1.265 g cm⁻³, a melting point of 111.5–112 °C, and a predicted pKa of 15.91 . Its distinctive combination of a carbonyl group at position 2 and a primary amino group at position 1 confers unique conformational constraints and hydrogen‑bonding capacity that underpin its value in medicinal chemistry and peptidomimetic design .

Why 1-Aminoimidazolidin-2-one Cannot Be Interchanged with Its Closest Analogs


Although 1‑aminoimidazolidin‑2‑one shares the imidazolidinone core with its 4‑one regioisomer, 1‑aminohydantoin, and 2‑imidazolidinone, the position of the carbonyl group and the presence of the N‑amino substituent create a unique electronic environment that directly impacts both synthetic accessibility and biological performance [1]. The synthetic routes to 2‑one and 4‑one derivatives are methodologically divergent, requiring distinct amination strategies that limit the feasibility of simple scaffold swapping [1]. Furthermore, the Aid (N‑aminoimidazolidin‑2‑one) residue imparts a pre‑organized β‑turn geometry that is not reproduced by other constrained amino‑acid mimetics, and Aid‑containing peptides exhibit markedly different peptidase stability profiles compared with wild‑type sequences [2][3]. Consequently, generic substitution without empirical validation risks loss of synthetic efficiency, conformational integrity, and biological activity.

Quantitative Differentiation of 1-Aminoimidazolidin-2-one: How It Compares to Key Analogs


Lipophilicity Contrast with 1‑Aminohydantoin

1‑Aminoimidazolidin‑2‑one exhibits a significantly lower lipophilicity (LogP ≈ ‑1.11) compared with 1‑aminohydantoin (LogP ≈ 0.18) [1]. This difference of approximately 1.3 log units suggests that the 2‑one scaffold is markedly more hydrophilic, which can influence aqueous solubility and membrane permeability in biological assays.

Lipophilicity Drug-likeness Permeability

Enhanced Peptidase Stability of Aid‑Containing Peptides Relative to Wild‑Type Angiotensin‑(1‑7)

Incorporation of the N‑aminoimidazolidin‑2‑one (Aid) scaffold into angiotensin‑(1‑7) peptidomimetics resulted in increased resistance to degradation by human angiotensin‑converting enzyme (ACE) and dipeptidyl peptidase III (DPP3) when compared directly with the wild‑type peptide [1]. The Aid analogues retained anti‑inflammatory and antiproliferative activities while demonstrating superior metabolic stability.

Peptidase stability Angiotensin‑(1‑7) DPP3 ACE

Synthetic Methodology Divergence Between 2‑One and 4‑One Regioisomers

The amination of the imidazolidinone ring follows fundamentally different pathways for the 2‑one and 4‑one scaffolds [1]. While the 4‑one regioisomer can be accessed through straightforward amination of pre‑formed imidazolidin‑4‑ones, the 2‑one counterpart often requires alternative strategies such as cyclization of propargylic ureas or ring‑transformation of 1,3,4‑oxadiazol‑2(3H)‑one derivatives [1][2]. This methodological divergence means that the 2‑one scaffold cannot be simply replaced by the 4‑one in a synthetic sequence without re‑optimisation.

Synthetic accessibility Regioselectivity Amination

Conformational Pre‑organisation: β‑Turn Mimicry Unique to the Aid Scaffold

X‑ray crystallography and NMR spectroscopy of Aid‑containing tetrapeptide models reveal that the N‑aminoimidazolidin‑2‑one residue stabilises a well‑defined β‑turn conformation featuring an intramolecular ten‑membered hydrogen bond [1]. This pre‑organisation is not observed with the analogous imidazolidin‑4‑one or hydantoin scaffolds, which lack the same hydrogen‑bonding topology.

β‑turn mimicry Conformational constraint Peptidomimetic design

Optimal Application Scenarios for 1-Aminoimidazolidin-2-one Based on Comparative Evidence


Peptidomimetic Lead Optimisation Requiring Enhanced Metabolic Stability

When designing analogues of peptide hormones such as angiotensin‑(1‑7), incorporating the Aid scaffold can increase resistance to proteolytic degradation by ACE and DPP3 while preserving anti‑inflammatory and antiproliferative activity [1]. This makes 1‑aminoimidazolidin‑2‑one the building block of choice when the parent peptide suffers from rapid clearance.

Constrained β‑Turn Mimetic Libraries for Protein–Protein Interaction Targets

The Aid residue uniquely stabilises a β‑turn conformation, as demonstrated by X‑ray and NMR studies [2]. Procurement of the scaffold is therefore indicated for any library‑based screening campaign where a pre‑organised turn geometry is hypothesised to improve target binding.

Hydrophilic Scaffold for Aqueous‑Compatible Probe Design

With a predicted LogP of approximately ‑1.11, 1‑aminoimidazolidin‑2‑one is substantially more hydrophilic than its hydantoin counterpart (LogP ≈ 0.18) [3]. Researchers prioritising aqueous solubility in their assay conditions should select the 2‑one scaffold over the lipophilic hydantoin.

Synthetic Route Planning Where 4‑One Amination Is Incompatible

The methodological divergence between 2‑one and 4‑one amination chemistry [4] means that the 2‑one scaffold should be sourced when the target functional groups are sensitive to the conditions required for 4‑one amination, thereby avoiding costly re‑optimisation of the synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminoimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.